[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15774452
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C11H17N5/c1-9-6-11(16(3)14-9)8-12-7-10-4-5-13-15(10)2/h4-6,12H,7-8H2,1-3H3 |
| Standard InChI Key | IMQKAFBMFTWNGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNCC2=CC=NN2C)C |
Introduction
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic molecule belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features two distinct pyrazole moieties connected by a methylene bridge, contributing to its unique structural features and potential biological activities.
Synthesis and Production
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions, primarily the condensation of pyrazole derivatives. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while incorporating solvent recycling and waste minimization techniques to promote environmental sustainability.
Biological Activities and Potential Applications
Pyrazole derivatives, including [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, are significant in medicinal chemistry due to their potential therapeutic properties. These compounds are known for their roles in drug development, particularly in anti-inflammatory, antimicrobial, and anticancer research. The mechanism of action involves interactions with specific molecular targets within biological systems, which may inhibit enzymes involved in inflammatory pathways, contributing to potential anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume